1-Methylpyridin-1-ium;hydrobromide

NMR Spectroscopy Ion-Pairing Solution Chemistry

1-Methylpyridin-1-ium;hydrobromide (CAS 2350-76-7), systematically N-methylpyridinium bromide, is a quaternary ammonium salt comprising the N-methylpyridinium cation and bromide anion. This compound belongs to the pyridinium halide ionic liquid class, known for their tunable physicochemical properties via cation and anion variation.

Molecular Formula C6H9BrN+
Molecular Weight 175.05 g/mol
Cat. No. B12824299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyridin-1-ium;hydrobromide
Molecular FormulaC6H9BrN+
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1.Br
InChIInChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;
InChIKeyWTDKNKIQGBNMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyridin-1-ium;hydrobromide (N-Methylpyridinium Bromide): Procurement-Relevant Identity and Class Context


1-Methylpyridin-1-ium;hydrobromide (CAS 2350-76-7), systematically N-methylpyridinium bromide, is a quaternary ammonium salt comprising the N-methylpyridinium cation and bromide anion [1]. This compound belongs to the pyridinium halide ionic liquid class, known for their tunable physicochemical properties via cation and anion variation. As the simplest N-alkylpyridinium bromide, it serves as a fundamental building block and reference system for understanding structure-property relationships in pyridinium-based ionic liquids, distinguishing it from structurally modified or higher-homolog salts.

Why Generic Substitution of 1-Methylpyridin-1-ium;hydrobromide Fails in Scientific Applications


The N-methylpyridinium cation, while structurally simple, imparts critically different properties to its salts depending on the halide counterion and the N-alkyl chain length. Direct experimental evidence demonstrates that the bromide anion, compared to chloride or iodide, uniquely influences spectroscopic signatures, ionic dissociation behavior in molten states, and gas-phase interaction energies [1]. Substituting the bromide with chloride or iodine alters ion-pairing geometry, solvent-dependent NMR chemical shifts, and transport properties, outcomes that cannot be compensated for by simply adjusting concentration or temperature.

Quantitative Differentiation Evidence for 1-Methylpyridin-1-ium;hydrobromide Against Closest Analogs


NMR Spectroscopic Distinction: Bromide vs. Iodide Ion-Pairing Effects on Chemical Shifts

The 1-methylpyridinium bromide salt exhibits distinct proton NMR chemical shifts compared to its iodide analog across multiple solvents, attributable to differing degrees of cation-anion ion pairing. Quantitative extrapolation to infinite dilution in nonpolar media confirms that the bromide salt's chemical shifts align with calculated values for the free pyridinium ion, while deviations in iodide solutions indicate persistent ion-pair formation [1].

NMR Spectroscopy Ion-Pairing Solution Chemistry

Ionic Dissociation in Molten State: Bromide vs. 4-Methylpyridinium Halide Structural Difference

In the molten state, N-methylpyridinium bromide exhibits complete dissociation into free ions, similar to its chloride analog, as inferred from correlations between equivalent conductance, viscosity, and 1H NMR data. In contrast, 4-methylpyridinium bromide and 4-methylpyridinium chloride form complex species in their melts, indicating that the N-methyl substitution is critical for achieving simple ionic behavior [1].

Molten Salts Ionic Conductivity Electrochemistry

Gas-Phase Interaction Energy Hierarchy: Bromide's Intermediate Position Among Halides

DFT calculations at a comparative level of theory reveal that the cation-anion interaction energy for 1-methylpyridinium bromide is intermediate between that of the chloride (stronger) and iodide (weaker) salts. The interaction strength decreases systematically with increasing halide atomic weight: Cl > Br > I . Additionally, the bromide anion, like chloride, preferentially positions itself nearly in-plane with the pyridinium ring, in contrast to iodide which adopts an almost perpendicular orientation.

Ionic Liquid Design Computational Chemistry DFT

NIST Critically Evaluated Thermophysical Data Availability for Procurement Specification

The NIST Thermodynamics Research Center (TRC) Web Thermo Tables contain critically evaluated recommendations for 1-methylpyridinium bromide, including triple point temperature (1 experimental data point) and density (liquid in equilibrium with gas, 1 experimental data point) [1]. This provides an authoritative, traceable benchmark that is not uniformly available for all pyridinium halide salts, enabling rigorous specification when procuring the compound for research purposes.

Thermophysical Properties Quality Assurance Procurement

Procurement-Linked Application Scenarios for 1-Methylpyridin-1-ium;hydrobromide


Reference Compound for Ion-Pairing NMR Studies

Based on the established spectroscopic distinction between bromide and iodide salts [1], 1-methylpyridinium bromide is the preferred compound when a 'free-cation' reference spectrum is required. Researchers investigating counterion effects on reaction mechanisms or supramolecular assembly can procure the bromide salt to establish a consistent baseline devoid of the strong ion-pairing artifacts seen with iodide.

Molten Salt Electrolyte Component Requiring Complete Ionic Dissociation

The evidence that N-methylpyridinium bromide fully dissociates in the molten state, unlike 4-methylpyridinium analogs [1], positions it for use in high-temperature electrochemical cells where predictable conductivity and viscosity are essential. Procurement staff supporting battery research should select the N-methyl bromide salt over 4-methyl variants for these applications.

Balanced-Reactivity Ionic Liquid Synthesis Precursor

DFT studies show the bromide salt possesses intermediate cation-anion interaction strength compared to chloride and iodide analogs [1]. This balanced profile makes it a strategic choice as a precursor for anion-exchange syntheses where both facile displacement of bromide and adequate salt stability during processing are required, unlike chloride salts which may resist exchange or iodide salts which may be too labile.

Quote Request

Request a Quote for 1-Methylpyridin-1-ium;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.